molecular formula C13H9ClN2O3 B5791703 4-Chloro-2-nitro-6-(phenyliminomethyl)phenol

4-Chloro-2-nitro-6-(phenyliminomethyl)phenol

Cat. No.: B5791703
M. Wt: 276.67 g/mol
InChI Key: LANDACORXVGVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitro-6-(phenyliminomethyl)phenol is an organic compound with the molecular formula C13H9ClN2O3 It is a derivative of phenol, characterized by the presence of chloro, nitro, and phenyliminomethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-6-(phenyliminomethyl)phenol typically involves a multi-step process. One common method includes the nitration of 4-chlorophenol to introduce the nitro group, followed by the formation of the phenyliminomethyl group through a condensation reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-6-(phenyliminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted phenols.

Scientific Research Applications

4-Chloro-2-nitro-6-(phenyliminomethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-6-(phenyliminomethyl)phenol involves its interaction with specific molecular targets. The nitro and phenyliminomethyl groups play crucial roles in its reactivity. The compound can undergo nucleophilic aromatic substitution, where the chloro group is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar in structure but lacks the phenyliminomethyl group.

    2-Nitrophenol: Contains a nitro group but lacks the chloro and phenyliminomethyl groups.

    4-Chlorophenol: Contains a chloro group but lacks the nitro and phenyliminomethyl groups.

Uniqueness

4-Chloro-2-nitro-6-(phenyliminomethyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-nitro-6-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-6-9(13(17)12(7-10)16(18)19)8-15-11-4-2-1-3-5-11/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANDACORXVGVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.